molecular formula C24H22I6N2O9 B1218295 Iotranic acid CAS No. 26887-04-7

Iotranic acid

Cat. No.: B1218295
CAS No.: 26887-04-7
M. Wt: 1243.9 g/mol
InChI Key: WIHNMHCKXOKXHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iotranic acid (International Nonproprietary Name, INN) is an iodine-containing organic compound primarily used as a radiocontrast agent in medical imaging. Its chemical structure is derived from benzoic acid, with multiple iodine atoms attached to enhance radiopacity. According to its CAS registry (26887-04-7), the molecular formula is C₁₇H₂₀O₄, featuring a 3,3'-[oxybis(2,1-ethanediyloxy(1-oxo-3,1-propanediyl)imino)]bis(2,4,6-triiodobenzoic acid) backbone . This structure ensures high iodine content (approximately 58–60% by weight), critical for X-ray absorption in diagnostic imaging .

This compound belongs to the "io-" stem group of INN pharmaceutical substances, indicating its role as an iodine-based contrast medium . Its development aligns with the need for low-osmolality, non-ionic agents to reduce adverse effects compared to older ionic compounds .

Properties

CAS No.

26887-04-7

Molecular Formula

C24H22I6N2O9

Molecular Weight

1243.9 g/mol

IUPAC Name

3-[3-[2-[2-[3-(3-carboxy-2,4,6-triiodoanilino)-3-oxopropoxy]ethoxy]ethoxy]propanoylamino]-2,4,6-triiodobenzoic acid

InChI

InChI=1S/C24H22I6N2O9/c25-11-9-13(27)21(19(29)17(11)23(35)36)31-15(33)1-3-39-5-7-41-8-6-40-4-2-16(34)32-22-14(28)10-12(26)18(20(22)30)24(37)38/h9-10H,1-8H2,(H,31,33)(H,32,34)(H,35,36)(H,37,38)

InChI Key

WIHNMHCKXOKXHG-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Canonical SMILES

C1=C(C(=C(C(=C1I)NC(=O)CCOCCOCCOCCC(=O)NC2=C(C=C(C(=C2I)C(=O)O)I)I)I)C(=O)O)I

Other CAS No.

26887-04-7

Synonyms

B 10190
iotrioxide

Origin of Product

United States

Biological Activity

Iotranic acid, a compound derived from the isothiazole family, has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological effects, including antimicrobial, anticancer, and cytotoxic properties, supported by detailed research findings and data tables.

1. Overview of this compound

This compound is structurally characterized by its unique isothiazole ring, which contributes to its biological activity. Recent studies have highlighted its potential in various therapeutic applications, particularly in antimicrobial and anticancer treatments.

2. Antimicrobial Activity

This compound exhibits significant antimicrobial properties against a range of pathogenic microorganisms.

2.1 Antibacterial Activity

Research has demonstrated that this compound shows potent inhibitory effects against both Gram-positive and Gram-negative bacteria. For instance, a study reported minimum inhibitory concentration (MIC) values of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .

Microorganism MIC (µM)
Pseudomonas aeruginosa0.21
Escherichia coli0.21
Candida albicans0.83

2.2 Antifungal Activity

This compound also demonstrates antifungal activity, particularly against fungi of the genus Candida. The compound's selective action on various strains indicates its potential as an antifungal agent .

3. Anticancer Activity

The anticancer properties of this compound have been explored in several studies, revealing its ability to inhibit cancer cell proliferation.

This compound's mechanism involves the induction of apoptosis in cancer cells and the inhibition of key signaling pathways associated with tumor growth. In vitro studies have shown that it affects cell viability in various cancer cell lines, including those derived from breast and lung cancers .

3.2 Case Studies

  • Study on Lung Cancer Cells : A study found that this compound significantly reduced the viability of A549 lung cancer cells by inducing apoptosis through caspase activation.
  • Breast Cancer Model : Another investigation revealed that treatment with this compound led to decreased migration and invasion in MDA-MB-231 breast cancer cells.

4. Cytotoxicity Assessment

The cytotoxic effects of this compound have been evaluated using MTT assays on human pseudonormal cell lines such as HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts). Results indicated that while this compound is effective against cancer cells, it exhibits lower toxicity towards normal cells, suggesting a favorable therapeutic index .

Cell Line IC50 (µM)
HaCat15
BALB/c 3T325

5. Conclusion

This compound shows promising biological activity across various domains, particularly in antimicrobial and anticancer applications. Its ability to selectively target pathogenic microorganisms and cancer cells while minimizing toxicity to normal cells highlights its potential as a therapeutic agent.

Future research should focus on elucidating the precise mechanisms underlying its biological effects and exploring its efficacy in clinical settings.

Comparison with Similar Compounds

Structural and Functional Similarities

Iotranic acid shares structural and functional characteristics with other iodinated contrast agents, particularly in its benzoic acid core and triiodinated aromatic rings. Below is a comparative analysis with key analogs:

Table 1: Key Properties of this compound and Comparable Compounds
Compound CAS Number Molecular Formula Iodine Content (%) Ionic/Non-Ionic Primary Use
This compound 26887-04-7 C₁₇H₂₀I₆N₂O₈ ~58–60 Non-ionic X-ray imaging (vascular, GI)
Iotroxic acid 51022-74-3 C₂₄H₂₂I₆N₂O₉ ~63 Non-ionic Cholangiography, urography
Iohexol 66108-95-0 C₁₉H₂₆I₃N₃O₉ ~46 Non-ionic Angiography, myelography
Iopamidol 60166-93-0 C₁₇H₂₂I₃N₃O₈ ~49 Non-ionic CT imaging, cardiac studies
Iothalamate 2276-90-6 C₁₁H₉I₃N₂O₄ ~58 Ionic Retrograde pyelography

Notes:

  • Iodine Content : Higher iodine correlates with better radiopacity but may increase viscosity and nephrotoxicity risk .
  • Ionic vs. Non-Ionic: Non-ionic agents like this compound exhibit lower osmolality (~300–800 mOsm/kg) compared to ionic compounds (~1500–2000 mOsm/kg), reducing patient discomfort and renal strain .

Pharmacokinetic and Clinical Differences

  • This compound vs. Applications: Iotroxic acid is preferred for hepatobiliary imaging due to higher hepatic uptake, whereas this compound is optimized for vascular and gastrointestinal studies .
  • This compound vs. Iohexol/Iopamidol: Osmolality: Iohexol and iopamidol have lower iodine content but superior solubility, enabling safer intrathecal use (e.g., myelography) . Safety Profile: Non-ionic agents like this compound show fewer allergic reactions compared to ionic iothalamate, which is associated with higher incidence of contrast-induced nephropathy .

Research Findings

  • A 2018 WHO report highlights this compound’s stability in aqueous solutions, reducing preparation complexity compared to iotroxic acid, which requires stabilizers .
  • Preclinical studies indicate this compound’s renal clearance rate (t₁/₂ = 1.5–2 hours) is slower than iohexol (t₁/₂ = 1 hour) but faster than iotroxic acid (t₁/₂ = 3–4 hours), balancing imaging duration and metabolic safety .

Q & A

Q. How can researchers validate conflicting in vitro vs. in vivo efficacy data for this compound?

  • Methodological Answer : Perform correlation analyses using metrics like Spearman’s rank coefficient. Reconcile discrepancies by testing in vitro conditions (e.g., serum protein concentration, pH) that mimic in vivo environments. Use transgenic animal models to isolate specific pathways .

Literature & Ethical Considerations

Q. What strategies effectively aggregate fragmented literature on this compound’s applications?

  • Methodological Answer : Use Boolean search operators in PubMed/Scopus (e.g., "this compound AND (contrast agent OR pharmacokinetics)"). Leverage citation chaining (forward/backward) from seminal papers. Tools like EndNote or Zotero manage references, while VOSviewer maps research trends .

Q. How should ethical considerations shape preclinical studies involving this compound?

  • Methodological Answer : Adhere to ARRIVE 2.0 guidelines for animal studies. Justify sample sizes via power analysis to minimize unnecessary use. For human cell lines, obtain IRB approval and document provenance (e.g., ATCC authentication) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.